molecular formula C9H10Cl2O2 B7946546 1,3-Dichloro-5-(2-methoxyethoxy)benzene

1,3-Dichloro-5-(2-methoxyethoxy)benzene

Cat. No.: B7946546
M. Wt: 221.08 g/mol
InChI Key: BPAWAUAYNMBKMW-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(2-methoxyethoxy)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with chlorine atoms at positions 1 and 3, and a 2-methoxyethoxy group (–OCH₂CH₂OCH₃) at position 4. This substitution pattern confers unique physicochemical properties, such as moderate polarity due to the ether-oxygen atoms and electron-withdrawing effects from the chlorine substituents. The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its ability to undergo nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

1,3-dichloro-5-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAWAUAYNMBKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-(2-methoxyethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dichlorobenzene with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the chlorine atoms with the 2-methoxyethoxy group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with various functional groups replacing the chlorine atoms.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dechlorinated benzene derivatives.

Scientific Research Applications

1,3-Dichloro-5-(2-methoxyethoxy)benzene is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving the interaction of chlorinated aromatic compounds with biological systems.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of 1,3-Dichloro-5-(2-methoxyethoxy)benzene with selected analogues, focusing on substituents, molecular properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cl (1,3), –OCH₂CH₂OCH₃ (5) C₉H₉Cl₂O₂ 223.08 Moderate polarity; used in pharmaceutical intermediates .
1,3-Dichloro-5-(3-methoxyphenyl)benzene (LD-0580) Cl (1,3), –C₆H₄OCH₃ (5) C₁₃H₁₀Cl₂O 269.12 Higher hydrophobicity; potential applications in materials science .
1,3-Dibromo-5-(trifluoromethoxy)benzene Br (1,3), –OCF₃ (5) C₇H₃Br₂F₃O 335.90 Enhanced electronegativity; used in halogenated solvent systems .
1,3-Dichloro-5-(methylsulfinyl)benzene (2k) Cl (1,3), –SOCH₃ (5) C₇H₆Cl₂OS 217.09 Polar sulfinyl group; potential in asymmetric synthesis .
1,3-Dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene Cl (1,3), –CH=CH–C₆H₄OCH₃ (5) C₁₅H₁₂Cl₂O 283.16 Conjugated styrenic system; studied for modulating cellular pathways .
1,3-Dichloro-5-(chloromethyl)benzene Cl (1,3), –CH₂Cl (5) C₇H₅Cl₃ 195.47 Reactive chloromethyl group; intermediate for further alkylation .

Physicochemical and Functional Comparisons

Polarity and Solubility: The 2-methoxyethoxy group in the target compound enhances water solubility compared to analogues with non-polar groups (e.g., trifluoromethoxy in 1,3-Dibromo-5-(trifluoromethoxy)benzene) . The sulfinyl group in 1,3-Dichloro-5-(methylsulfinyl)benzene increases polarity, making it suitable for polar reaction media .

Reactivity :

  • Chloromethyl-substituted derivatives (e.g., 1,3-Dichloro-5-(chloromethyl)benzene) exhibit higher reactivity in alkylation or nucleophilic substitution compared to ether-linked substituents .
  • The styrenic group in 1,3-Dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene enables conjugation, facilitating applications in photochemical studies .

Biological Activity: Styrenic derivatives demonstrate interactions with cellular proteins, suggesting utility in biochemical research .

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